molecular formula C38H52NOPS B12300197 (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12300197
M. Wt: 601.9 g/mol
InChI Key: MWJGYFSGTDMIEO-OUEGBKJRSA-N
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Description

®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, phosphino, phenyl, and sulfinamide groups

Properties

Molecular Formula

C38H52NOPS

Molecular Weight

601.9 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m1/s1

InChI Key

MWJGYFSGTDMIEO-OUEGBKJRSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Grignard reagents, which are organomagnesium compounds that react with various organic halides to form new carbon-carbon bonds . The reaction conditions often require anhydrous environments and inert atmospheres to prevent the degradation of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Catalysis

The compound's phosphino group makes it a potential candidate for use in asymmetric catalysis. Phosphino compounds are known to facilitate various reactions, including:

  • Hydrogenation : The compound can be used as a ligand in metal-catalyzed hydrogenation processes, enhancing the selectivity and efficiency of the reactions.
  • Cross-Coupling Reactions : Its ability to stabilize transition states can improve yields in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Medicinal Chemistry

Research indicates that compounds with similar structural motifs exhibit promising biological activities:

  • Anticancer Activity : Compounds with sulfinamide and phosphino functionalities have been studied for their potential to inhibit cancer cell proliferation. For instance, derivatives have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of angiogenesis.
  • Neuroprotective Effects : Some studies suggest that phosphino compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Recent investigations into the biological effects of related compounds have highlighted:

  • Oxidative Stress Modulation : Compounds similar to (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide have been shown to modulate oxidative stress markers in biological systems, which is crucial for understanding their therapeutic potential.

Case Study 1: Anticancer Activity

A study published in RSC Medicinal Chemistry explored the anticancer properties of sulfinamide derivatives. The results indicated that these compounds could significantly reduce tumor volume in animal models by inducing apoptosis in tumor cells and inhibiting angiogenesis via receptor tyrosine kinase pathways.

CompoundIC50 (µM)Mechanism
Compound A3.5Apoptosis induction
Compound B4.0Angiogenesis inhibition

Case Study 2: Neuroprotective Effects

Research conducted on phosphino compounds demonstrated their neuroprotective effects against oxidative stress-induced damage in neuronal cells. The study measured biomarkers such as glutathione levels and reactive oxygen species production.

TreatmentGlutathione Level (µM)ROS Production (Relative Units)
Control10100
Compound C2060

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its complex structure, which includes multiple functional groups that can participate in various chemical reactions

Biological Activity

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound notable for its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Formula : C38_{38}H52_{52}NOPS
  • CAS Number : 2509201-09-4

The structure features a sulfinamide group that is crucial for its biological interactions, while the adamantane moiety contributes to its steric properties and potential ligand capabilities.

Synthesis

The synthesis of (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, typically starting from readily available phosphine derivatives and adamantane-based compounds. The detailed synthetic route can be referenced in specialized literature on organophosphorus chemistry.

The biological activity of this compound is largely attributed to its ability to act as a ligand in various biochemical pathways. Its phosphine component enables it to interact with metal centers in metalloenzymes, potentially influencing catalytic processes. Additionally, the sulfinamide group may participate in hydrogen bonding and other non-covalent interactions that modulate biological responses.

Case Studies and Research Findings

  • Antioxidant Activity : Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For example, compounds derived from adamantane frameworks have shown IC50_{50} values in DPPH radical scavenging assays ranging from 47.80 to 49.06 µg/mL, indicating their efficacy in neutralizing free radicals .
  • Receptor Binding Studies : Research into related phosphine ligands has shown varying affinities for biological receptors. For instance, certain derivatives have been tested for their binding affinity at adenosine receptors, revealing moderate potency which could be extrapolated to predict the behavior of (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide in similar assays .
  • In Vivo Studies : In vivo experiments using related compounds have indicated potential therapeutic effects in models of ischemia and neuroprotection. Such studies suggest that the compound may influence neurochemical pathways beneficially .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntioxidantIC50_{50} = 47.80 - 49.06 µg/mL
Receptor BindingModerate affinity for A1_{1} receptors
Neuroprotective EffectsPotential benefits in ischemia models

Q & A

Q. What are the key synthetic challenges in preparing (R)-N-...sulfinamide, and how can they be methodologically addressed?

The synthesis of this compound presents challenges in stereochemical control due to its two chiral centers and the bulky di(adamantan-1-yl)phosphino group. A recommended approach involves:

  • Stepwise chiral induction : Use (R)-configured sulfinamide as a chiral auxiliary to direct stereochemistry during C–P bond formation .
  • Handling steric hindrance : Employ high-temperature coupling reactions (e.g., 80–100°C) with Pd catalysts to facilitate insertion of the phosphino group .
  • Purification : Utilize recrystallization in dichloromethane/hexane mixtures to isolate enantiomerically pure product .

Q. Which characterization techniques are critical for confirming the structure and stereochemistry of this compound?

A combination of methods is essential:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally similar sulfinamide derivatives .
  • Chiral HPLC : Validate enantiopurity using a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase .
  • 31P and 1H NMR : Identify phosphino group integration (δ ~20–25 ppm in 31P NMR) and sulfinamide proton environments (δ 1.2–1.5 ppm for gem-dimethyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the di(adamantan-1-yl)phosphino group with high efficiency?

A full factorial design (DoE) is recommended to systematically assess variables:

FactorRange TestedOptimal Condition
Temperature60–120°C100°C
Catalyst loading (Pd)1–5 mol%3 mol%
SolventToluene, DMF, THFToluene
Reaction time12–48 h24 h
This approach, adapted from α-aminophosphonate synthesis, maximizes yield (up to 78%) while minimizing side products .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling for stereochemical assignments?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in NMR). Mitigation strategies include:

  • VT-NMR (Variable Temperature) : Perform experiments at −40°C to "freeze" conformers and clarify splitting patterns .
  • DFT calculations : Compare computed 31P NMR chemical shifts with experimental data to validate stereoelectronic environments .
  • Cross-validation : Use X-ray structures (if available) as a reference for NMR and computational models .

Q. What strategies improve the stability of this compound during storage and handling?

The phosphino group is air-sensitive. Recommended protocols:

  • Storage : Under argon at −20°C in amber vials to prevent oxidation .
  • Handling : Use gloveboxes with O2 levels <1 ppm for weighing and reactions .
  • Stability assays : Monitor purity via HPLC every 3 months; degradation products include phosphine oxide (retention time shift from 8.2 to 6.5 min) .

Methodological Considerations for Data Analysis

  • Contradictory yields in scaled-up syntheses : If yields drop >15% during scale-up, evaluate mixing efficiency (e.g., switch from batch to flow chemistry ) or solvent evaporation rates.
  • Stereochemical drift : Track enantiomeric excess (ee) at each step using Mosher ester analysis to identify problematic intermediates.

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